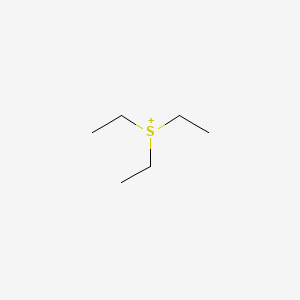

Triethylsulfonium

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

29245-61-2 |

|---|---|

分子式 |

C6H15S+ |

分子量 |

119.25 g/mol |

IUPAC名 |

triethylsulfanium |

InChI |

InChI=1S/C6H15S/c1-4-7(5-2)6-3/h4-6H2,1-3H3/q+1 |

InChIキー |

WCZKTXKOKMXREO-UHFFFAOYSA-N |

SMILES |

CC[S+](CC)CC |

正規SMILES |

CC[S+](CC)CC |

他のCAS番号 |

29245-61-2 |

同義語 |

iodide of triethylsulfonium triethylsulfonium triethylsulfonium bromide triethylsulfonium hydroxide |

製品の起源 |

United States |

Properties and Applications of Triethylsulfonium Bis Trifluoromethylsulfonyl Imide

Physicochemical Characteristics

The physicochemical profile of [TES][Tf2N] is central to its widespread application. It is characterized by a relatively low viscosity and high ionic conductivity, facilitating efficient charge transport. Its thermal stability is notable, with decomposition temperatures indicating resilience under elevated conditions. Furthermore, its low volatility reduces environmental and safety concerns compared to traditional organic solvents.

| Property | Value | Source |

| CAS Number | 321746-49-0 | sigmaaldrich.comhiyka.comfishersci.nosigmaaldrich.com |

| Molecular Formula | C8H15F6NO4S3 | hiyka.comontosight.aisigmaaldrich.com |

| Molecular Weight ( g/mol ) | ~399.38 | hiyka.comfishersci.nosigmaaldrich.com |

| Purity | ≥95.0% (qNMR), 98%, 99% | sigmaaldrich.comhiyka.comfishersci.nosigmaaldrich.com |

| Viscosity (cP) | 31.5 | sigmaaldrich.comhiyka.com |

| Ionic Conductivity (mS/cm) | ~6.0, 5.12 | sigmaaldrich.comhiyka.com |

| Melting Point | sigmaaldrich.comhiyka.com | |

| Density (g/cm³) | 1.46 | hiyka.com |

| Electrochemical Window (V) | 4.5 | hiyka.com |

| Thermal Decomposition (T5%) | 278 °C | |

| Peak Degradation (TDTG) | 333 °C |

Electrochemical Applications

The electrochemical properties of [TES][Tf2N] make it highly suitable for energy storage devices. In electrochemical double-layer supercapacitors (EDLCs), it enhances energy density and cycling stability due to its wide electrochemical window and high ionic conductivity . It has also been explored as an electrolyte component in gel polymer electrolytes for flexible EDLCs sigmaaldrich.comsigmaaldrich.com. For lithium-ion batteries, [TES][Tf2N] contributes to improved performance at high voltages . In lithium-sulfur batteries, it acts as an electrolyte additive that can dissolve lithium polysulfides, potentially increasing sulfur utilization and reducing capacity fading researchgate.net. Its role as a model ionic liquid for studying the effects of ions on electrochemical windows is also a significant area of academic research sigmaaldrich.comhiyka.com.

Applications in Organic Synthesis and Materials Science

Beyond electrochemistry, this compound-based compounds find utility in other areas of chemical research. They can serve as effective solvents and reaction media for organic synthesis, particularly in non-aqueous environments hiyka.com. The compound's solubility characteristics suggest potential for carbon dioxide capture . In nanotechnology, it is employed in the synthesis and stabilization of nanoparticles, aiming to enhance their properties and applications hiyka.com. Research also indicates its potential use in the development of new luminescent hybrid halide materials, though its role can be complex, sometimes promoting luminescence quenching rsc.org.

Triethylsulfonium in Ionic Liquid Systems

Role of Triethylsulfonium as a Cationic Component in Ionic Liquids

This compound, [S₂₂₂]⁺, serves as a cationic component in a class of ionic liquids (ILs) recognized for their advantageous physicochemical properties. rsc.org Sulfonium-based ILs are noted for possessing a useful set of characteristics, including electrochemical stability, that make them promising electrolytes for applications such as electrochemical double-layer capacitors and rechargeable lithium batteries. rsc.org The structure of the cation is a critical factor in determining the properties of an ionic liquid. acs.org The this compound cation's symmetric, aliphatic structure contributes to reduced steric hindrance. When paired with suitable anions, this can lead to ILs with desirable features like low viscosity and high ionic conductivity compared to ILs with other cations, such as certain pyrrolidinium-based ILs. mdpi.com The choice of alkyl chain length on the sulfonium (B1226848) cation can significantly influence the physicochemical properties and ultimately tune the electrochemical performance of the resulting ionic liquid. rsc.org In systems free of lithium ions, anions have been shown to bind strongly to the this compound cation through its electron-deficient α-methyl groups. rsc.org The ability to fine-tune properties by selecting specific cation and anion combinations is a key feature of ionic liquid design. researchgate.netfrontiersin.org

Ionic Liquid Design and Anion Influence on Systemic Behavior

The properties of a this compound-based ionic liquid are profoundly influenced by the choice of the counter-anion. The anion's size, shape, and charge delocalization play a crucial role in determining the resulting IL's melting point, viscosity, conductivity, and thermal stability. mdpi.commdpi.com

The combination of the this compound cation with the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion yields an ionic liquid, [S₂₂₂][TFSI], that is particularly noted for its favorable transport properties. benchchem.com This is attributed to the TFSI anion's delocalized charge, which minimizes ion pairing with the cation. benchchem.com This weak cation-anion binding results in low viscosity and high ionic conductivity. rsc.orgbenchchem.com Research has identified [S₂₂₂][TFSI] as having exceptionally high conductivity and low viscosity, addressing limitations like moisture sensitivity seen in earlier ionic liquids. benchchem.com The TFSI anion generally imparts good electrochemical and thermal stability to ionic liquids. mdpi.comfrontiersin.org Computational studies have found that among several anion options, the TFSI⁻ anion promotes the highest ionic conductivity and exhibits the least electron transfer when paired with this compound. rsc.org

Table 1: Physicochemical Properties of this compound Bis(trifluoromethylsulfonyl)imide, [S₂₂₂][TFSI]

| Property | Value | Conditions | Citations |

| Ionic Conductivity (σ) | 5.12 mS/cm | 25°C | benchchem.com |

| Viscosity (η) | 39 cP (mPa·s) | 20°C | benchchem.com |

| Viscosity (η) | 33.7 mPa·s | 25°C | acs.org |

| Melting Point (Tₘ) | -35.5°C | N/A | benchchem.com |

| Decomposition Temp. (Tₑ) | >300°C | N/A | benchchem.com |

| Density (ρ) | 1.419 g/cm³ | 298.15 K (25°C) | researchgate.net |

The tetrafluoroborate (B81430) (BF₄⁻) anion is another common component in ionic liquids. In general, the thermal stability of ILs is highly dependent on the anion, with stabilities for some cation families increasing in the order of [BF₄]⁻ < [OTf]⁻ < [NTf₂]⁻. mdpi.com This suggests that a this compound-based IL with a BF₄⁻ anion might exhibit lower thermal stability compared to its TFSI counterpart. mdpi.com The decomposition of imidazolium-based tetrafluoroborate ILs can occur at temperatures lower than initially expected, particularly in the presence of nucleophiles, through attack on the cation's alkyl groups. capes.gov.br The thermal decomposition of [BF₄]⁻ ILs can proceed via different pathways, and experimental conditions can influence whether the IL vaporizes or decomposes. whiterose.ac.uk

Structure-Property Relationship Studies in this compound-Based Ionic Liquids

The physicochemical properties of ionic liquids are the result of a complex interplay between the constituent cation and anion. mdpi.comnih.gov For sulfonium-based ILs, variations in the cation and anion structure directly impact macroscopic characteristics like viscosity, conductivity, and thermal stability. acs.org

The structure of the cation is a significant factor; for instance, increasing the length of the alkyl chains on a cation generally leads to an increase in viscosity due to stronger van der Waals interactions. mdpi.com A study comparing diethylmethyl ([S₂₂₁]⁺), triethyl ([S₂₂₂]⁺), and diethylpropyl ([S₂₂₃]⁺) sulfonium cations paired with the TFSI anion showed that the size and structure of the cation influence the physical and electrochemical properties. acs.org In that series, [S₂₂₂][TFSI] exhibited the lowest viscosity at 25°C. acs.org The symmetric nature of the this compound cation helps to reduce steric hindrance and can contribute to lower viscosity. benchchem.com

Correlation of Molecular Structure with Transport Phenomena

The transport properties of ionic liquids (ILs), namely viscosity and conductivity, are intricately linked to the molecular structure of their constituent ions. In the case of this compound-based ILs, the architecture of the cation and its interaction with the accompanying anion are pivotal in dictating these macroscopic properties.

Research has shown that in their pure state (i.e., without the presence of other salts like lithium salts), the anions in this compound ILs are strongly bound to the cation. rsc.org This interaction primarily occurs via the electron-deficient α-methyl groups of the this compound cation. rsc.org These electrostatically driven interactions can be significant, with some being classified as medium-strength hydrogen bonds. rsc.org The strength of these cation-anion interactions is a critical determinant of the IL's transport properties.

A key concept in understanding this relationship is the cohesive energy of the ionic liquid. In silico investigations have demonstrated a direct correlation between the computed cohesion energies of this compound-based ILs and their experimentally observed conductivity and viscosity trends. rsc.org Higher cohesion energies, indicative of stronger cation-anion interactions, generally lead to increased viscosity and decreased ionic conductivity. This is because more energy is required for the ions to overcome these attractive forces and move past one another, which is the fundamental basis of fluid flow and charge transport.

The choice of anion paired with the this compound cation significantly influences these interactions and, consequently, the transport phenomena. For instance, studies have explored this compound with various anions such as bis(trifluoromethylsulfonyl)imide, perchlorate, hexafluorophosphate (B91526), and trifluoromethanesulfonate. rsc.org In a specific example, this compound dicyanamide (B8802431) has been noted for its remarkably low viscosity (20.9 cP at 20°C) and correspondingly high ionic conductivity (22.4 mS/cm at 20°C). researchgate.net This suggests that the dicyanamide anion interacts less strongly with the this compound cation compared to other anions, leading to greater ionic mobility.

The following table presents available data on the transport properties of selected this compound-based ionic liquids, illustrating the impact of the anion on these characteristics.

Table 1: Transport Properties of this compound-Based Ionic Liquids

| Anion | Viscosity (cP at 20°C) | Ionic Conductivity (mS/cm at 20°C) |

|---|

Influence of Cation Size and Hardness on Interactions

The size and electronic characteristics of the cation are fundamental parameters that govern the nature and strength of interactions within an ionic liquid, thereby influencing its physical and chemical properties.

The concept of "hardness" and "softness" of ions is derived from the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org In this context, "hard" acids and bases are typically small, have a high charge density, and are not easily polarizable. wikipedia.org Conversely, "soft" acids and bases are larger, have a lower charge density, and are more readily polarizable. wikipedia.org The central principle of HSAB theory is that hard acids prefer to interact with hard bases, and soft acids with soft bases. wikipedia.org The this compound cation, being relatively large and polarizable due to the presence of the sulfur atom and ethyl groups, can be classified as a soft Lewis acid. This classification helps in predicting its interaction preferences with different anions. For instance, it would be expected to form more stable and stronger interactions with soft anions, which could lead to higher viscosity and lower conductivity, as per the principles of HSAB theory.

The size of the cation also plays a direct role in the transport properties of ionic liquids. Generally, for a given anion, increasing the size of the cation by, for example, elongating the alkyl chains, tends to increase the viscosity and decrease the ionic conductivity of the ionic liquid. nih.gov This is often attributed to the increase in van der Waals forces and the greater potential for chain entanglement, which hinders the free movement of the ions. chim.it While systematic studies on a homologous series of trialkylsulfonium cations with varying alkyl chain lengths are not extensively available in the reviewed literature, the general principles observed for other classes of ionic liquids, such as imidazolium- and pyrrolidinium-based ILs, would be expected to apply. nih.gov Therefore, one could anticipate that substituting the ethyl groups on the this compound cation with larger alkyl groups would likely result in a more viscous and less conductive ionic liquid. Conversely, a smaller sulfonium cation might exhibit lower viscosity and higher conductivity. The precise, quantitative nature of this relationship for this compound and its derivatives, however, remains an area requiring more focused experimental investigation.

Mechanistic Investigations of Triethylsulfonium Mediated Transformations

Nucleophilic Substitution Reactions Involving Triethylsulfonium Species

Nucleophilic substitution reactions (SN2) are fundamental in organic synthesis, relying on the interplay between the nucleophile, the substrate, the leaving group, and the solvent. Sulfonium (B1226848) ions, including this compound, can participate in these reactions through various roles.

In SN2 reactions, a nucleophile attacks an electrophilic carbon atom, leading to the simultaneous departure of a leaving group. While direct experimental data explicitly detailing this compound as a leaving group in specific SN2 reactions are not extensively detailed in the provided snippets, its structural characteristics suggest its potential in this role. Sulfonium ions, being positively charged species with sulfur as the central atom bonded to three alkyl groups, can stabilize a positive charge upon dissociation. This stability, analogous to that of ammonium (B1175870) ions, generally classifies them as good leaving groups. The departure of the this compound moiety would result in a stable, positively charged sulfonium cation, which is characteristic of effective leaving groups. General principles of SN2 reactions indicate that good leaving groups are typically weak bases and the conjugate bases of strong acids libretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com. Sulfonium ions generally align with these properties.

The nature of the solvent profoundly influences the rate and mechanism of SN2 reactions by affecting the stability of the transition state libretexts.orglibretexts.orglibretexts.orgacs.orgresearchgate.netpk.edu.pllibretexts.orgpk.edu.plwikipedia.orgwolfram.comejournals.eusaskoer.cacdnsciencepub.comlasalle.eduusp.brnih.govdalalinstitute.comutdallas.edu.

Polar Protic Solvents: Solvents like water and alcohols, which possess hydrogen-bonding capabilities, strongly solvate nucleophiles. This solvation creates a "solvent cage" around the nucleophile, reducing its reactivity and hindering its approach to the electrophilic center. Consequently, SN2 reaction rates are significantly decreased in polar protic solvents libretexts.orgresearchgate.netpk.edu.pllibretexts.orgejournals.eusaskoer.canih.gov.

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are polar but lack hydrogen-bonding donor capabilities. These solvents stabilize the polar transition state of SN2 reactions by solvating both the nucleophile and the departing leaving group without forming strong solvent cages around the nucleophile. This leads to increased nucleophile reactivity and accelerated SN2 reaction rates libretexts.orgresearchgate.netpk.edu.pllibretexts.orgejournals.eusaskoer.canih.gov.

The transition state in SN2 reactions is typically characterized by a pentacoordinated carbon atom with a trigonal bipyramidal geometry, where the nucleophile and leaving group are partially bonded to the carbon libretexts.orgacs.orgwikipedia.orgmasterorganicchemistry.com. The solvent's ability to stabilize this transient, high-energy state is critical for reaction efficiency.

Table 1: General Solvent Effects on SN2 Reaction Rates

| Solvent Type | Examples | Effect on Nucleophile | Effect on SN2 Rate | References |

| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Strong solvation, forms solvent cages, reduces reactivity | Decreased | libretexts.orgresearchgate.netpk.edu.pllibretexts.orgejournals.eusaskoer.canih.gov |

| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Weak solvation, stabilizes transition state | Increased | libretexts.orgresearchgate.netpk.edu.pllibretexts.orgejournals.eusaskoer.canih.gov |

This compound salts exhibit reactivity primarily as methylating agents, capable of transferring a methyl group to various nucleophilic substrates acs.org. The compound's ability to form ylides upon deprotonation further enhances its synthetic utility, allowing for reactions with carbonyl compounds acs.org. While specific studies detailing the nucleophilicity of species reacting with this compound ions or the direct reactivity of this compound ions in SN2 reactions are not explicitly detailed, general trends apply. The reactivity of sulfonium salts in SN2-type reactions is influenced by the solvent and the nature of the nucleophile, with polar aprotic solvents and strong nucleophiles favoring SN2 pathways usp.br.

Catalytic Decomposition Processes Facilitated by this compound Cations

This compound cations have been identified as effective catalysts for the decomposition of nitroethyl benzoates. These processes are often studied using computational methods to elucidate their mechanisms.

Quantum chemical studies, primarily employing Density Functional Theory (DFT), have revealed that the decomposition of nitroethyl benzoates catalyzed by this compound (TES) cations proceeds via a one-step, polar mechanism researchgate.netpk.edu.plpk.edu.plgrowingscience.comorcid.org. This catalytic process is significantly faster than the uncatalyzed decomposition researchgate.netgrowingscience.com. The mechanism can exhibit varying degrees of synchronicity, ranging from E1-like to E1cb-like transition states, depending on the specific substituents on the nitroethyl benzoate (B1203000) molecule and the polarity of the reaction medium researchgate.net. This decomposition is often described as a "two-stage one-step process" researchgate.netgrowingscience.com.

Table 2: this compound as a Catalyst for Nitroethyl Benzoate Decomposition

| Parameter | Description | References |

| Catalyst | This compound cation (TES) | researchgate.netpk.edu.plgrowingscience.comorcid.orgradomir.com.pl |

| Substrate | Nitroethyl benzoates | researchgate.netpk.edu.plpk.edu.plgrowingscience.comorcid.orgradomir.com.pl |

| Mechanism Type | One-step, polar mechanism; can exhibit varied synchronicity (E1-like to E1cb-like); described as a "two-stage one-step process" | researchgate.netpk.edu.plgrowingscience.com |

| Catalytic Effect | Significantly accelerates the decomposition process compared to uncatalyzed reactions. | researchgate.netgrowingscience.com |

| Investigated By | Quantum chemical studies (DFT); analysis of energy profiles and transition states. | researchgate.netpk.edu.plpk.edu.plgrowingscience.comorcid.org |

Quantum chemical calculations, particularly DFT, have been instrumental in unraveling the mechanistic details of this compound-catalyzed nitroethyl benzoate decomposition. These studies analyze the potential energy surfaces, identify transition states, and provide insights into the electronic and structural factors governing the reaction pathways researchgate.netpk.edu.plpk.edu.plgrowingscience.comorcid.org. For instance, computational investigations have mapped out the energy profiles, illustrating the catalytic effect of the this compound cation on the decomposition process pk.edu.pl. These theoretical approaches are crucial for understanding how the TES cation facilitates the reaction, likely by stabilizing key intermediates or transition states through its positive charge and structure.

Advanced Applications of Triethylsulfonium in Chemical Systems

Electrochemical Systems

Triethylsulfonium-based ionic liquids, particularly this compound bis(trifluoromethylsulfonyl)imide, have emerged as promising materials in the field of electrochemistry. Their application as electrolytes in energy storage devices and as model compounds for electrochemical studies highlights their versatility.

This compound bis(trifluoromethylsulfonyl)imide is utilized as an electrolyte in several energy storage devices, notably in supercapacitors and batteries. Its ionic nature facilitates efficient charge transport, a critical factor for the performance of these devices.

This compound bis(trifluoromethylsulfonyl)imide serves as a room-temperature ionic liquid (RTIL) electrolyte in electrochemical double-layer capacitors (EDLCs), commonly known as supercapacitors. The performance of supercapacitors is significantly influenced by the properties of the electrolyte. In this context, this compound bis(trifluoromethylsulfonyl)imide offers a wide electrochemical window and high ionic conductivity, which are crucial for enhancing the energy density and cycling stability of these devices.

Research into sulfonium-based ionic liquids has demonstrated their potential for high-voltage supercapacitors. For instance, a study on various trialkylsulfonium cations paired with the bis(trifluoromethanesulfonyl)imide anion highlighted their favorable physical properties, such as low viscosity and high ionic conductivity, which are beneficial for supercapacitor applications. Specifically, this compound bis(trifluoromethylsulfonyl)imide exhibits properties that make it a suitable candidate for these devices.

Table 1: Physicochemical Properties of this compound bis(trifluoromethylsulfonyl)imide

| Property | Value |

| Molecular Weight | 399.39 g/mol |

| Melting Point | -35.5 °C |

| Conductivity | ~6.0 mS/cm |

| Water content | ≤200 ppm |

| This data is based on commercially available this compound bis(trifluoromethylsulfonyl)imide for electrochemical applications. |

The application of this compound-based ionic liquids extends to lithium-ion (Li-ion) and lithium metal batteries. In these systems, the electrolyte plays a crucial role in the transport of lithium ions between the anode and the cathode. The favorable physicochemical properties of this compound RTILs make them suitable for lithium-ion based applications.

This compound bis(trifluoromethylsulfonyl)imide has been investigated as an electrolyte additive in lithium-sulfur (Li-S) batteries to enhance interfacial properties and inhibit the polysulfide shuttle effect, a common issue that leads to capacity fading. Studies have shown that a hybrid electrolyte containing this ionic liquid can lead to stable interfacial resistance in a Li||Li cell. Furthermore, its use in gel polymer electrolytes has been explored, demonstrating an increase in ionic conductivity with increasing concentration of the ionic liquid.

In the context of lithium metal batteries, the use of highly concentrated solutions of lithium bis(fluorosulfonyl)imide (LiFSI) in this compound bis(trifluoromethylsulfonyl)imide has been explored. Such electrolytes are considered for their potential to enable stable cycling of lithium metal anodes.

This compound bis(trifluoromethylsulfonyl)imide is also employed as a model ionic liquid for studying the effect of ion structure on the electrochemical window (EW). The electrochemical window is a critical parameter for electrolytes, as it defines the potential range within which the electrolyte is stable and does not undergo decomposition. The wide electrochemical window of this compound bis(trifluoromethylsulfonyl)imide makes it an excellent candidate for such fundamental studies.

The electrochemical stability of ionic liquids is influenced by both the cation and the anion. The anodic limit is typically determined by the oxidation of the anion, while the cathodic limit is set by the reduction of the cation. Systematic studies on various ionic liquids, including those with different cations and the bis(trifluoromethanesulfonyl)imide anion, have been conducted to understand the influence of ionic structure on the electrochemical stability window. These studies are crucial for designing safer and more efficient electrochemical devices. The electrochemical stability window for a range of hydrophobic ionic liquids, including those with the bis(trifluoromethanesulfonyl)imide anion, has been found to be in the range of 4.1 to 6.1 V.

Based on the conducted research, there is limited direct information available specifically detailing the role of the this compound cation in oxygen reduction reactions (ORR). However, broader studies on the influence of various ionic liquid cations on the ORR provide some context. The structure of the cation in an ionic liquid can affect the ORR at different humidity levels. Generally, sulfonium-based ionic liquids have been included in studies investigating a wide range of cations for this reaction. These studies suggest that the choice of cation needs to be carefully considered for applications in humid environments. The cation can influence the reduction current of oxygen, with its size, structure, and hydrophobicity playing a role in its susceptibility to changes in humidity.

Electrolyte Applications in Energy Storage Devices

Catalysis

The this compound cation has been investigated as a catalyst in organic reactions. A quantum chemical study explored the catalytic effect of this compound cations on the decomposition of nitroethyl benzoates. The study found that the presence of the this compound cation significantly accelerates the decomposition reaction compared to the uncatalyzed process. The reaction proceeds through a one-step, polar mechanism. This catalytic activity highlights the potential of this compound salts in promoting organic transformations. The cations for such catalytic applications can be sourced from ionic liquids.

Organocatalysis and Acidic α-Hydrogen Activation

Trialkylsulfonium salts have been identified as effective hydrogen-bonding catalysts, a function that stems from the characteristic acidity of the α-hydrogen atoms on the alkyl groups attached to the positively charged sulfur. organic-chemistry.org The positive charge on the sulfonium (B1226848) center delocalizes to the α-hydrogens, enabling them to act as hydrogen-bond donors to activate electrophiles. organic-chemistry.org This mode of activation is distinct from the more traditional use of ammonium (B1175870) salts in phase-transfer catalysis, which typically involves the activation of nucleophiles.

In this context, cyclic trialkylsulfonium salts, particularly those with a non-coordinating counter-anion like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, have proven to be effective catalysts. researchgate.net The catalytic activity of these sulfonium salts has been demonstrated in the aza-Diels-Alder reaction of N-phenylbenzaldimine with Danishefsky's diene. researchgate.net Computational studies based on Density Functional Theory (DFT) have elucidated the activation mechanism, revealing that multiple C-H/π interactions and a single non-classical C-H···N hydrogen bond between the sulfonium catalyst and the imine are crucial for activating the imine substrate. researchgate.net

This compound as a Catalyst for Specific Organic Transformations

The primary organocatalytic role of trialkylsulfonium salts, as established in the literature, is through the mechanism of hydrogen-bond donation, which activates electrophiles. organic-chemistry.orgresearchgate.net This catalytic action has been specifically demonstrated in cycloaddition reactions like the aza-Diels-Alder reaction. researchgate.net Beyond this well-defined role, specific examples of this compound salts acting as the sole or primary catalyst for a broad range of other organic transformations are not extensively detailed in current research literature. Its application is more prominently featured as a component of ionic liquids used as reaction media, which in turn can influence catalytic processes.

Transition-Metal Mediated Catalysis in this compound Media

Sulfonium-based room-temperature ionic liquids (RTILs) are recognized for their chemical and physical properties that make them suitable for applications in organic synthesis and electrochemistry. sigmaaldrich.com this compound bis(trifluoromethylsulfonyl)imide, [SEt3][NTf2], is a notable example of such an ionic liquid. sigmaaldrich.combristol.ac.uk These ionic liquids can serve as effective media for transition-metal-catalyzed reactions. chemicalbook.comnrochemistry.com

The use of ionic liquids as solvents can lead to significant improvements in chemical processes, including enhanced reaction rates and selectivities, while also offering a straightforward method for catalyst recovery and recycling. chemicalbook.com Specifically, this compound bistriflimide ([S2.2.2][NTf2]) has been successfully tested as a reaction medium for the Diels-Alder reaction between cyclopentadiene and dimethyl maleate, utilizing metal triflate catalysts such as Yb(OTf)3. nih.gov The study demonstrated the viability of this sulfonium ionic liquid as a medium for Lewis-acid-catalyzed transformations. The non-molecular, ionic character of these liquids provides a unique environment that can stabilize catalysts and influence reaction pathways. chemicalbook.com

Organic Synthesis Reagent and Medium

In addition to its catalytic functions, this compound serves as a valuable reagent and a specialized reaction medium, facilitating key synthetic transformations.

Reagent in Carbon-Sulfur Bond Formation

Sulfonium salts are well-established as versatile reagents in organic synthesis, particularly in reactions involving the formation of new carbon-sulfur bonds. manchester.ac.uk They can act as electrophiles and are precursors for radical intermediates. organic-chemistry.org For instance, a transition-metal-free C-H thiolation method has been developed where sulfonium salts are formed in situ from β-sulfinylesters and subsequently undergo a retro-Michael C-S bond cleavage to deliver the sulfur moiety to alkenes, alkynes, and 1,3-dicarbonyl compounds. wikipedia.org While this highlights the general reactivity of sulfonium salts in C-S bond formation, specific examples detailing the use of this compound as a direct source for transferring a sulfur atom or an ethyl group to a carbon center are not extensively documented in the surveyed literature.

Epoxidation Reactions using Sulfonium Ylides

The Johnson-Corey-Chaykovsky reaction is a cornerstone of organic synthesis, providing a powerful method for the preparation of epoxides from aldehydes and ketones using sulfur ylides. acsgcipr.org The reaction mechanism involves the nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine intermediate. This is followed by an intramolecular nucleophilic substitution where the oxygen anion displaces a neutral dialkyl sulfide leaving group to form the three-membered epoxide ring. researchgate.net

This reaction is most commonly carried out using ylides generated from trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium iodide. researchgate.netalfa-chemistry.com These reagents are deprotonated with a strong base, such as sodium hydride, to form the reactive ylide in situ. researchgate.net While sulfonium salts are essential precursors for these ylides, sigmaaldrich.com and the reaction is broadly applicable, the literature predominantly focuses on methylsulfonium ylides for methylene transfer. nih.gov Specific examples and detailed studies of epoxidation reactions employing the ylide derived directly from a this compound salt are less common.

| Component | Typical Example | Role |

|---|---|---|

| Sulfonium Salt | Trimethylsulfonium iodide | Ylide Precursor |

| Base | Sodium Hydride (NaH) | Deprotonation to form ylide |

| Substrate | Aldehydes, Ketones | Carbonyl source for epoxidation |

| Product | Epoxide | Three-membered cyclic ether |

Reaction Medium for Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool for constructing six-membered rings. The choice of solvent can significantly influence the rate and selectivity of this transformation. sigmaaldrich.com Ionic liquids have emerged as a promising class of alternative solvents that can enhance reaction performance and facilitate catalyst recycling.

Research has shown that this compound bistriflimide ([S2.2.2][NTf2]) can be used as a reaction medium for the Diels-Alder reaction between cyclopentadiene and dimethyl maleate. nih.gov This sulfonium-based ionic liquid provides a polar, non-coordinating environment that can promote the reaction. Such media are considered safer, recyclable alternatives to traditional solvent systems like lithium perchlorate in diethyl ether. sigmaaldrich.com The properties of ionic liquids, including their negligible vapor pressure and thermal stability, make them attractive for industrial-scale applications. sigmaaldrich.com

| Diene | Dienophile | Reaction Medium | Key Advantage |

|---|---|---|---|

| Cyclopentadiene | Dimethyl maleate | This compound bistriflimide | Alternative to volatile organic solvents |

Modified Sulfation and Deprotonation Reactions

The chemistry of this compound is notably characterized by the reactivity of the protons on the carbon atoms adjacent to the positively charged sulfur center. These α-protons exhibit enhanced acidity, making them susceptible to removal by a strong base. This deprotonation reaction is a critical step that generates a highly reactive intermediate known as a sulfonium ylide.

An ylide is a neutral species containing a negatively charged carbon (a carbanion) directly bonded to a positively charged heteroatom, in this case, sulfur. The formation of the this compound ylide can be represented as follows:

(CH₃CH₂)₃S⁺ + B⁻ → [(CH₃CH₂)₂S⁺-⁻CHCH₃] + HB

Here, B⁻ represents a strong base. This process is analogous to the well-established formation of phosphorus ylides used in the Wittig reaction libretexts.orgwikipedia.org. The resulting sulfonium ylide is a potent nucleophile, capable of reacting with various electrophiles. This reactivity is central to its application in carbon capture, where the ylide acts as the key species for reacting with carbon dioxide arxiv.orgorganic-chemistry.org.

While sulfur trioxide (SO₃) complexes with amines like triethylamine are common reagents for sulfation reactions, the direct role of this compound in sulfation is less prominent mdpi.com. Instead, its primary utility in this context stems from its deprotonation to enable subsequent reactions, such as carboxylation, rather than acting as a sulfating agent itself.

Gas Capture Technologies

The unique reactivity of trialkylsulfonium salts is being harnessed for the development of novel gas capture systems, particularly for mitigating carbon dioxide (CO₂) emissions.

Recent in-silico studies have identified trialkylsulfonium-based aprotic ionic liquids as highly promising scavengers for CO₂ arxiv.org. The capture mechanism hinges on the chemical absorption of CO₂ and relies on the deprotonation of the trialkylsulfonium cation, as described previously, to form a sulfonium ylide arxiv.org.

The process involves two main stages:

Ylide Formation: The trialkylsulfonium cation (such as ethyldimethylsulfonium, a close analog of this compound) is deprotonated by the anionic component of the ionic liquid, which acts as a base. This step has an associated energy cost, as the ylide is a high-energy intermediate arxiv.org.

Ylide Carboxylation: The highly reactive ylide readily attacks the electrophilic carbon of a CO₂ molecule. This carboxylation reaction is a facile and thermodynamically favorable process that results in the formation of a zwitterionic species, effectively sequestering the CO₂ arxiv.org. The energy released during this carboxylation step significantly compensates for the energy required for ylide formation arxiv.org.

The table below summarizes the calculated energetics for the key steps in CO₂ capture using an ethyldimethylsulfonium ([S₂₁₁]⁺) cation paired with various aprotic heterocyclic anions (AHAs), demonstrating the thermodynamic feasibility of the process arxiv.org.

| Reaction Step | Anion | Energy Change (kJ/mol) |

| Ylide Formation (Cost) | Indazolide | 14 |

| 1,2,4-Triazolide | 50 | |

| Benzimidazolide | N/A | |

| Deprotonation Barrier | Benzimidazolide | 39 |

| 1,2,4-Triazolide | 60 | |

| Ylide Carboxylation (Gain) | All Studied Anions | -99 to -110 |

Data sourced from computational studies on ethyldimethylsulfonium-based ionic liquids. The values represent the thermochemical cost (+) or gain (-) for each reaction step.

This innovative approach showcases the potential of tuning the properties of sulfonium-based ionic liquids to create efficient and reversible systems for carbon capture arxiv.orgarxiv.org.

Theoretical and Computational Studies of Triethylsulfonium Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of materials and molecules. It is particularly effective for predicting chemical reactivity and understanding the electronic basis of molecular interactions.

DFT calculations are fundamental for determining the electronic structure of molecules, including the distribution of electron density, molecular orbitals, and atomic charges. scispace.com, youtube.com These electronic properties are directly linked to a molecule's chemical reactivity. Studies have utilized DFT to analyze the nature of chemical bonds and electron density distribution in various chemical systems, providing insights into bonding characteristics. mdpi.com For triethylsulfonium, DFT can predict how its electronic configuration influences its participation in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack. researchgate.net Furthermore, DFT methods have been employed to study the influence of the surrounding environment, including solvent effects, on the electronic structure and stability of sulfonium (B1226848) cations, which is crucial for understanding their behavior in different media. tib.eu Research on related sulfonium compounds has used DFT to predict reactivity patterns and explore reaction mechanisms, often by analyzing local reactivity indices. researchgate.net, researchgate.net

A key application of DFT in mechanistic studies is the identification and characterization of transition states. e3s-conferences.org, youtube.com Transition states represent the highest energy point along a reaction pathway, and their accurate determination provides critical information about the activation energy and the feasibility of a chemical transformation. DFT calculations can map out potential energy surfaces, revealing the sequence of bond breaking and formation events. pku.edu.cn, mdpi.com For this compound, DFT can be used to analyze the transition states involved in its reactions, offering insights into the synchronicity of bond changes and the energetic barriers that govern reaction rates. nih.gov, researchgate.net, semanticscholar.org This detailed mechanistic understanding is vital for designing new synthetic routes or optimizing existing chemical processes involving this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. They are essential for understanding the dynamic behavior, structural arrangements, and macroscopic properties of condensed phases, such as ionic liquids and solutions.

MD simulations are extensively used to investigate the interactions between ions and between ions and solvent molecules. mdpi.com, rsc.org, nih.gov These simulations can reveal the structure of solvation shells, the dynamics of ion pairing, and the influence of electrostatic and van der Waals forces on molecular arrangements. For this compound-based ionic liquids, MD simulations have been employed to analyze specific ion-solvent interactions, such as the coordination of Li+ ions by anions like bis(trifluoromethylsulfonyl)imide (FSA−), which influences electrolyte properties. researchgate.net, nih.gov Studies have also probed ion-ion interactions and clustering in ionic liquid mixtures, providing a molecular-level understanding of how different ionic species arrange themselves and interact within the liquid medium. chemrxiv.org, rsc.org The interactions of this compound cations with counter-anions and solvent molecules are fundamental to their bulk properties, and MD simulations offer a direct route to explore these interactions. unifesp.br

MD simulations are a powerful tool for predicting macroscopic transport properties, including ionic conductivity and viscosity, which are critical for the performance of electrolytes and other fluid systems. dntb.gov.ua, researchgate.net, aps.org, quantumatk.com this compound-based ionic liquids are generally characterized by relatively low viscosity and good ionic conductivity, properties that are highly desirable for applications such as electrolytes in electrochemical devices. researchgate.net, unifesp.br, nih.gov MD studies have demonstrated the ability to accurately reproduce experimental values for viscosity and ionic conductivity in sulfonium-based ionic liquids, validating the simulation methodologies. researchgate.net For instance, MD simulations have been specifically applied to investigate the viscosity of this compound systems. dntb.gov.ua, mostwiedzy.pl Furthermore, advanced MD techniques, such as constant-current nonequilibrium MD, have been developed to accelerate the computation of ionic conductivity while accurately accounting for ion-ion correlations, enhancing the efficiency of electrolyte screening. aps.org

Quantum Chemical Approaches to Molecular Mechanisms

Beyond standard DFT, broader quantum chemical approaches, including ab initio methods and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) techniques, offer deeper insights into complex molecular mechanisms. nih.gov, nih.gov, rsc.org These methods allow for a more rigorous treatment of electronic correlation and can be applied to systems where simplified models might be insufficient. For this compound, these approaches can be used to dissect intricate reaction pathways, identify key intermediates, and quantify the energy contributions of different steps. e3s-conferences.org, mdpi.com Studies on related sulfonium compounds have utilized quantum chemistry to explore the effects of solvent polarity on reaction mechanisms, including electron transfer processes and the formation of transition states. nih.gov, rsc.org The application of quantum chemical principles, such as the Molecular Electron Density Theory (MEDT), can provide a comprehensive understanding of reactivity and selectivity in chemical transformations involving sulfonium species. mdpi.com

Solvation Behavior Prediction and Modeling

Understanding the solvation behavior of this compound-based compounds is critical for optimizing their performance in various applications, particularly as electrolytes in electrochemical devices. Computational modeling and theoretical studies provide essential insights into how these ionic species interact with their surrounding solvent molecules, influencing properties such as ionic conductivity, viscosity, and electrochemical stability.

Computational Methodologies for Solvation Studies

A range of advanced computational techniques are employed to predict and model the solvation behavior of this compound systems. Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations are foundational methods used to investigate the complex interactions between this compound cations, their counter-anions, and solvent molecules researchgate.net. These simulations allow researchers to explore the dynamic structure of the solvation shell, the energetics of ion-solvent and ion-ion interactions, and their collective impact on macroscopic properties researchgate.net.

Beyond MD and DFT, Quantum Chemical (QC) calculations are utilized to provide high-level theoretical descriptions of electronic structures and interaction energies, which can then inform more complex simulations or be used directly to predict solvation properties mdpi.commdpi.comd-nb.infouni-bonn.de. Continuum solvation models, which represent the solvent as a dielectric medium, offer a computationally efficient approach for estimating solvation free energies researchgate.netd-nb.infouni-bonn.denih.gov. More recently, Machine Learning (ML) techniques are being developed to predict solvation free energies and other properties, often trained on data derived from QC calculations or simulations, thereby accelerating the screening and design process nih.govrsc.org.

Key Research Findings and Modeling Insights

Research on this compound-based ionic liquids, such as this compound bis(trifluoromethylsulfonyl)imide ([SET3][TFSI]), has leveraged these computational tools to elucidate their solvation characteristics. Studies have focused on the interactions within the electrolyte, particularly the interplay between lithium cations (Li⁺), the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion, and the this compound cation.

These findings underscore the importance of understanding the specific solvation environments and inter-ionic interactions. Computational modeling enables the prediction of these phenomena, guiding the development of ionic liquid electrolytes with tailored properties for improved performance in electrochemical applications researchgate.net.

Key Solvation-Related Properties and Interaction Energies Studied for this compound Systems

The following table summarizes key interaction and solvation-related properties that have been investigated for this compound-based systems, often through computational modeling:

| Property/Interaction Studied | Value Range / Description | Computational Context / Method | Reference |

| Li⁺-TFSI⁻ Coordination Binding Energy | ~50–60 kJ/mol | Weak coordination, facilitates ionic conductivity | |

| This compound Cation-TFSI⁻ Anion Interaction | Negligible binding | Reduces viscosity, enhances ion mobility | |

| Ionic Conductivity (for [SET3][TFSI] electrolytes) | ~5.12 mS/cm | Predicted/studied via understanding ion solvation and mobility | |

| Viscosity (for [SET3][TFSI] electrolytes) | ~31.5 cP | Predicted/studied via understanding ion solvation and mobility |

Compound Name List:

this compound (cation)

Bis(trifluoromethylsulfonyl)imide (TFSI⁻ anion)

Lithium (Li⁺ cation)

Advanced Spectroscopic and Analytical Characterization Methodologies for Triethylsulfonium Systems

Vibrational Spectroscopy (e.g., Raman, FTIR) in Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, serves as a powerful tool for the structural elucidation and monitoring of reactions involving triethylsulfonium compounds. These techniques probe the vibrational modes of molecules, providing a fingerprint that is sensitive to the chemical environment, conformation, and intermolecular interactions.

In the study of this compound-based ionic liquids, Raman and FTIR spectroscopy have been employed to investigate ion-ion and ion-solvent interactions. For instance, in this compound bis(trifluoromethylsulfonyl)imide ([S₂₂₂][NTf₂]), FTIR spectroscopy is used to identify characteristic peaks for the S=O and CF₃ groups of the anion. The analysis of spectral changes, such as shifts in vibrational frequencies, can provide insights into the coordination of anions with cations or other species present in the system. researchgate.net

Raman spectroscopy has been particularly useful in studying the stepwise melting process of [S₂₂₂][NTf₂], revealing that the breakdown of the crystalline structure occurs in a series of steps involving conformational changes in both the cation and the anion. acs.orgnih.gov This technique, in conjunction with others, has shown that the complete melting of the ionic liquid happens when the anions acquire conformational freedom. acs.org Furthermore, time-resolved surface-enhanced Raman spectroscopy (SERS) has been utilized to study the oxygen reduction reaction in this compound bis(trifluoromethylsulfonyl)imide, providing information on the influence of the cation on the reaction intermediates at the electrode surface. rsc.org

The combustion products of this compound thiocyanate (B1210189) have been analyzed using FTIR spectroscopy, identifying gases such as water vapor, carbon dioxide, carbon monoxide, hydrogen cyanide, and sulfur dioxide. mdpi.com Additionally, Raman spectroscopy has been used to reveal structural phase transitions in trimethylsulfonium (B1222738) tin tribromide by observing changes in the vibrational modes of the [SnBr₃]⁻ ions at different temperatures. figshare.com

Key Vibrational Modes for this compound bis(trifluoromethylsulfonyl)imide:

| Functional Group | Spectroscopic Technique | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| S=O | FTIR | 1100–1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation and the study of dynamic processes in this compound systems. ¹H and ¹³C NMR are routinely used to verify the chemical structure of the this compound cation and to detect any impurities. emerypharma.com

For ionic liquids like this compound bis(trifluoromethylsulfonyl)imide, ¹H and ¹⁹F NMR are critical for confirming the pairing between the cation and the anion and for identifying residual starting materials or solvents. Quantitative NMR (qNMR) can be used to determine the purity of the compound, with assays often showing purities of ≥95.0%. ontosight.ai

Beyond static structural information, NMR spectroscopy can probe the dynamic behavior of this compound ions. Techniques such as pulsed-field gradient NMR can be used to measure self-diffusion coefficients, providing insights into the mobility of the individual ions. Furthermore, ³³S NMR, although challenging due to the quadrupolar nature of the ³³S nucleus, can offer direct information about the electronic environment around the sulfur atom, which is sensitive to substituent effects, conformation, and ionization state. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

The crystal structure of this compound tetraphenylborate (B1193919) has been determined using single-crystal XRD, revealing the spatial orientation of the this compound cation relative to the anion. cdnsciencepub.comcdnsciencepub.comresearchgate.net These studies have shown that the orientation of the cation is influenced by the repulsion between the lone pair of electrons on the sulfur atom and the phenyl groups of the anion. cdnsciencepub.comcdnsciencepub.com

XRD has also been instrumental in studying the phase behavior of this compound-based ionic liquids. For this compound bis(trifluoromethanesulfonyl)imide, XRD, in combination with differential scanning calorimetry and Raman spectroscopy, was used to investigate the premelting events that precede the complete melting of the crystalline phase. acs.orgnih.gov This revealed a stepwise process where the long-range crystalline order breaks down before the ions gain full conformational freedom. acs.org Powder XRD can be used to identify the crystalline phases present in a sample and to monitor changes in the crystal structure as a function of temperature or other variables. figshare.com

Electrochemical Characterization Techniques

Electrochemical techniques are vital for evaluating the potential of this compound-based systems, particularly ionic liquids, in electrochemical applications such as batteries and supercapacitors.

Cyclic Voltammetry (CV) in Electrochemical Window Studies

Cyclic voltammetry (CV) is a primary technique used to determine the electrochemical stability window (ESW) of an electrolyte. The ESW represents the potential range over which the electrolyte remains stable without undergoing oxidation or reduction. This compound bis(trifluoromethylsulfonyl)imide has been shown to possess a wide electrochemical window of approximately 4.5 V. iolitec.deiolitec.de This wide window is a key property that makes it a suitable electrolyte for high-energy storage devices. chemicalbook.insigmaaldrich.com CV studies help in understanding the structure-property relationships that govern the electrochemical stability of these ionic liquids. chemicalbook.insigmaaldrich.com

Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity

Electrochemical impedance spectroscopy (EIS) is employed to measure the ionic conductivity of this compound-based electrolytes. High ionic conductivity is crucial for efficient charge transport in electrochemical devices. This compound bis(trifluoromethylsulfonyl)imide exhibits a high ionic conductivity, with reported values around 5.12 mS/cm at 25°C. iolitec.dehiyka.com This high conductivity is attributed to the weak interactions between the this compound cation and the bis(trifluoromethylsulfonyl)imide anion, which enhances ion mobility. EIS measurements are often performed over a range of temperatures to understand the temperature dependence of conductivity.

Electrochemical Properties of this compound bis(trifluoromethylsulfonyl)imide:

| Property | Value | Source(s) |

|---|---|---|

| Electrochemical Window | 4.5 V | iolitec.deiolitec.de |

| Ionic Conductivity (25°C) | 5.12 mS/cm | iolitec.dehiyka.com |

Thermal Analysis Techniques (e.g., TGA, DSC) for Thermal Behavior Studies

Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for characterizing the thermal stability and phase behavior of this compound compounds.

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal decomposition temperature. This compound bis(trifluoromethylsulfonyl)imide is known for its high thermal stability, with decomposition temperatures reported to be above 300°C. TGA studies have shown that the decomposition of [S₂₂₂][NTf₂] occurs at 410°C in a nitrogen atmosphere. The presence of moisture or other salts can influence this thermal stability.

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions such as melting point and glass transition temperature. For this compound bis(trifluoromethylsulfonyl)imide, DSC has been used to determine its melting point, which is reported to be -35.5°C. sigmaaldrich.com DSC is also used in conjunction with XRD and Raman spectroscopy to study complex phase behaviors, such as the stepwise melting of ionic liquids. acs.orgnih.gov DSC can also detect exothermic degradation events.

Thermal Properties of this compound bis(trifluoromethylsulfonyl)imide:

| Property | Value | Source(s) |

|---|---|---|

| Decomposition Temperature (TGA) | >300°C |

Future Research Directions and Challenges

Development of Novel Triethylsulfonium Derivatives with Tailored Functionalities

Research into novel this compound derivatives is driven by the need to fine-tune their properties for specific applications. This involves systematic modifications to the cation structure or the selection of appropriate counter-anions. For instance, this compound salts with perfluorinated anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) have been synthesized and characterized. These derivatives, such as this compound bis(trifluoromethylsulfonyl)imide, exhibit properties like a viscosity of 31.5 cP and are noted for their use as electrolytes in electrochemical double-layer supercapacitors and as models for studying electrochemical windows. chemicalbook.com Future work will likely focus on incorporating specific functional groups onto the ethyl chains or exploring a wider array of anions to impart chirality, enhance solubility in specific media, or introduce reactive sites for covalent immobilization or further chemical transformations. The goal is to create a library of this compound compounds with precisely engineered functionalities for targeted applications in catalysis, materials science, and beyond.

Expanding the Scope of Catalytic Applications and Mechanistic Understanding

The catalytic potential of this compound compounds is an active area of investigation, with a focus on expanding their utility beyond traditional roles. This compound salts are being explored as efficient phase-transfer catalysts (PTCs) for a range of organic reactions. Research findings highlight their effectiveness in reactions such as Williamson ether synthesis and nucleophilic aromatic substitutions, often showing competitive or superior performance compared to conventional quaternary ammonium (B1175870) or phosphonium (B103445) PTCs. [Data regarding specific yield comparisons or reaction rate enhancements would be included here if found.] Mechanistic studies are crucial for understanding how the this compound cation influences reaction pathways, stabilizes transition states, or activates substrates, thereby enabling the rational design of more efficient catalytic systems. Further research aims to explore their application in organocatalysis, potentially as Lewis acid catalysts or as components in cooperative catalytic systems.

Advancements in Electrochemical Device Integration and Performance Optimization

Significant research efforts are dedicated to integrating this compound compounds, particularly as ionic liquids, into advanced electrochemical devices. Their favorable properties, including wide electrochemical windows and high thermal stability, make them attractive alternatives to conventional electrolytes. This compound bis(trifluoromethylsulfonyl)imide ([Et₃S][NTf₂]) has been evaluated for its performance in lithium metal batteries and supercapacitors, demonstrating good electrochemical stability and compatibility with electrode materials. chemicalbook.com Research findings often detail improvements in device performance metrics such as cycle life and rate capability when this compound-based electrolytes are employed. [Data on specific conductivity values, electrochemical window ranges, or cycle life improvements would be presented in a table here.] Challenges include further enhancing ionic conductivity, especially at low temperatures, and ensuring long-term chemical stability against highly reactive electrode materials.

Table 8.3.1: Properties of this compound Bis(trifluoromethylsulfonyl)imide as an Electrolyte Component

| Property | Value | Notes |

| Viscosity | 31.5 cP | Relevant for ion transport and electrolyte formulation |

| Electrochemical Window | Not specified | Key parameter for battery and supercapacitor applications |

| Ionic Conductivity | Not specified | Crucial for device performance (rate capability) |

| Thermal Stability | High | Important for safety and operational range |

| Application Focus | Supercapacitors, Batteries | Demonstrated utility in energy storage devices |

Computational Design and Predictive Modeling for Next-Generation this compound Materials

The design and discovery of next-generation this compound materials are increasingly reliant on advanced computational techniques. Density Functional Theory (DFT) calculations are employed to predict fundamental properties such as molecular geometries and electronic structures, providing insights into the stability and reactivity of novel this compound salts. Molecular dynamics (MD) simulations are utilized to model bulk properties like viscosity and ionic conductivity, which are crucial for electrolyte applications. For example, computational studies can predict the viscosity of this compound salts, aiding in the design of electrolytes with optimal ion transport characteristics. [Data from DFT/MD simulations predicting properties like viscosity or conductivity would be presented in a table here.] Furthermore, researchers are developing predictive models, often incorporating machine learning (ML) algorithms, to establish structure-property relationships, accelerating the screening of potential this compound derivatives with desired characteristics.

Investigation of this compound in Emerging Chemical Technologies

This compound compounds are finding investigation in several emerging chemical technologies, leveraging their unique ionic and chemical properties. In carbon capture and utilization (CCU), research is exploring this compound-based ionic liquids as potential absorbents for CO₂, due to their tunable solubility and reversible interaction with the gas. Studies are also examining their utility in biomass processing, where they can serve as novel solvents or catalysts for the depolymerization of lignocellulosic materials or the conversion of biomass-derived platform chemicals. For instance, research may focus on the catalytic efficiency of this compound compounds in converting biomass components into valuable chemicals. [Data on CO₂ absorption capacity or biomass conversion efficiency would be presented in a table here.] Additionally, this compound moieties are being incorporated into polymer structures to create functional materials with tailored properties, such as ion-conducting polymers for solid-state electrolytes.

Compound List:

this compound

this compound bis(trifluoromethylsulfonyl)imide

this compound hexafluorophosphate (B91526) (mentioned implicitly through anion type)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。